1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and pyrrolidine derivatives, such as:
- 2-aminopyrimidine derivatives
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrrolidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-3-10-6-11(14-8(2)13-10)15-5-4-9(7-15)12(16)17/h6,9H,3-5,7H2,1-2H3,(H,16,17) |
InChI Key |
VVPKTMPGBQMXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.